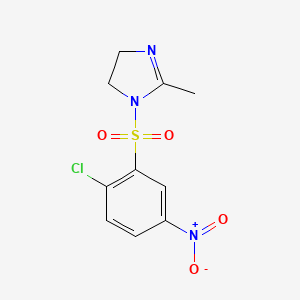

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Description

1-((2-Chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a sulfonyl derivative of the 4,5-dihydroimidazole core, a scaffold known for its pharmacological relevance. Recent studies highlight its synthesis via hybrid strategies combining phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores, with sulfonyl modifications aimed at enhancing stability and biological interactions .

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGFIZNSVBEDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of solvents like dichloromethane or acetonitrile can enhance the solubility of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.

Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

Oxidation: Potassium permanganate, water, room temperature.

Major Products

Nucleophilic Substitution: Corresponding sulfonamide or sulfonate esters.

Reduction: 1-((2-chloro-5-aminophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole.

Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure is characterized by the presence of a sulfonyl group attached to a nitrophenyl moiety and an imidazole ring. Its molecular formula is , and it has notable reactivity due to the presence of the nitro and chloro substituents.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that compounds similar to 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound, revealing that modifications to the nitro group enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies indicated that it could inhibit key inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15 | COX inhibition |

| Derivative B | 20 | Cytokine modulation |

| This compound | 12 | COX inhibition |

Organic Synthesis Applications

1. Building Block in Organic Synthesis

The compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, making it a valuable building block in organic synthesis.

2. Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound has been utilized to synthesize novel drug candidates. Its unique functional groups allow for modifications that can lead to compounds with enhanced pharmacological profiles.

Case Study:

A recent publication highlighted the use of this compound in the synthesis of a new class of anti-cancer agents. The study demonstrated that structural modifications led to improved potency against cancer cell lines .

Biological Research Applications

1. Mechanistic Studies

In biological research, the compound is used to study the effects of nitro and chloro substituents on biological activity. Researchers have explored its interactions with various biological targets, providing insights into its mechanism of action.

Data Table: Biological Targets and Effects

Industrial Applications

1. Specialty Chemicals Production

The compound's unique chemical properties make it suitable for producing specialty chemicals used in various industrial applications. Its stability and reactivity are advantageous for developing advanced materials.

2. Agrochemicals

Research indicates potential applications in agrochemical formulations where its derivatives can act as effective pesticides or herbicides due to their biological activity against pests.

Mechanism of Action

The mechanism of action of 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro and chloro substituents create a highly electron-deficient aromatic system, enhancing electrophilic reactivity compared to methoxy- or methyl-substituted analogs (e.g., compound in ). This may improve interactions with biological targets requiring charge transfer.

- Sulfonyl vs. Thioether Moieties: Replacing thioether (S–C) with sulfonyl (SO₂) groups (cf. vs.

- Quaternary Ammonium Derivatives : 1H-Naphtho[2,3-d]imidazol-3-ium bromides (e.g., 5j ) exhibit cationic charges, enabling stronger DNA or enzyme binding compared to neutral sulfonyl derivatives.

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Nitroimidazoles like dimetridazole show modest inhibition (11.6–25.8% ), suggesting the target’s sulfonyl group may enhance potency by improving target affinity or membrane penetration.

- Chemosensor Potential: Methoxy-substituted sulfonyl imidazoles (e.g., ) demonstrate utility in metal ion sensing due to electron-donating groups, whereas the target’s electron-withdrawing groups may shift selectivity toward electrophilic substrates.

Biological Activity

The compound 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a sulfonyl group attached to a chloronitrophenyl moiety and a dihydroimidazole ring, which contributes to its biological properties.

Antidiabetic Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism. For instance, derivatives with similar structural features have shown potent activity against α-glucosidase and α-amylase, which are crucial in the management of diabetes:

- Inhibitory Potency : The most active derivative in related studies exhibited an IC50 value of 10.75 ± 0.52 μM , indicating strong enzyme inhibition .

- Mechanism of Action : Docking studies suggest that these compounds interact favorably with active site residues through hydrogen bonding and hydrophobic interactions, enhancing their inhibitory potential .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively:

- Cytotoxicity : Compounds with similar structures have been tested against various human cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .

- Induction of Apoptosis : Specific derivatives were found to induce apoptosis in cancer cells, with increased early apoptotic cell percentages observed upon treatment with escalating concentrations . This suggests a promising avenue for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is heavily influenced by their structural components:

| Compound | Substituents | IC50 (μM) | Activity |

|---|---|---|---|

| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | Antidiabetic |

| 5m | 2-CH3 | 14.74 | Anticancer |

| 5l | 1-biphenyl | 2.38–3.77 | Anticancer |

The presence of electron-withdrawing (NO2) and electron-donating (CH3) groups on the phenyl ring significantly enhances the inhibitory activity against targeted enzymes and cancer cells .

Case Studies

A study focusing on the synthesis and evaluation of related imidazole compounds highlighted their broad-spectrum antimicrobial activity. For instance, derivatives were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MIC) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole?

- Methodological Answer : The compound can be synthesized via condensation reactions or multi-component approaches. For example, base-promoted cyclization under transition-metal-free conditions (e.g., using amidines and ketones) is effective for forming the 4,5-dihydroimidazole core . Optimization of sulfonylation at the 1-position requires controlled stoichiometry of 2-chloro-5-nitrobenzenesulfonyl chloride. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- FT-IR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹) groups .

- NMR : H NMR identifies methyl groups (δ ~2.5 ppm) and dihydroimidazole protons (δ ~3.5–4.5 ppm). C NMR confirms aromatic and sulfonyl carbon environments .

- X-ray crystallography : Resolve ambiguities in stereochemistry using ORTEP-3 for crystal structure refinement .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Purity ≥98% is typical for research-grade material .

- Stability testing : Store under inert atmosphere at -20°C to prevent nitro group degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer :

- B3LYP functional with TZ2P basis set : Calculate HOMO/LUMO energies to assess electrophilicity of the nitro group and sulfonyl electron-withdrawing effects .

- Correlation-energy analysis : Use Colle-Salvetti methods to model intermolecular interactions, such as hydrogen bonding with solvents .

- Data contradiction : If experimental UV-Vis spectra deviate from DFT predictions, re-evaluate solvent effects or consider hybrid functionals (e.g., CAM-B3LYP) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Vibrational spectra : Compare experimental IR/Raman with DFT-calculated modes. Adjust scaling factors (e.g., 0.96–0.98 for B3LYP) to account for anharmonicity .

- Solvent corrections : Apply polarizable continuum models (PCM) to DFT calculations if solvent-induced shifts are observed .

Q. How do hydrogen-bonding patterns influence crystallographic packing?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., R(8) motifs) using Etter’s rules. The sulfonyl oxygen often acts as an acceptor, while NH groups in dihydroimidazole donate .

- Crystal engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific polymorphs .

Q. What experimental designs improve reaction yields in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize temperature (80–120°C) and solvent polarity (DMF vs. THF) for sulfonylation. Use response surface methodology to balance competing reactions .

- Workup protocols : Extract unreacted sulfonyl chloride with NaHCO₃ to prevent side reactions. Purify via flash chromatography (silica gel, 5% EtOAc/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.